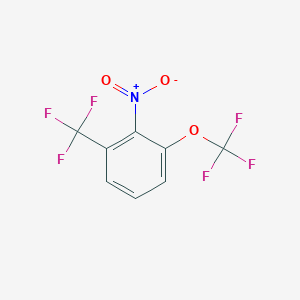

2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)4-2-1-3-5(6(4)15(16)17)18-8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTJCRZJHIKZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, with the CAS number 1417567-98-6, is a fluorinated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H3F6NO3

- Molecular Weight : 275.10 g/mol

- Physical State : Likely a liquid at room temperature.

- Boiling Point : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The introduction of trifluoromethyl and trifluoromethoxy groups significantly alters the compound's reactivity and affinity for biological molecules.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other nitro-substituted aromatic compounds. For instance, compounds with similar structures have shown inhibition against cholinesterases, which are vital for neurotransmission.

- Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of various nitro-substituted aromatic compounds on cholinesterases highlighted that similar compounds can significantly reduce enzyme activity. For instance, the IC50 values for related compounds were reported in the micromolar range, indicating potential therapeutic applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 50 | BChE |

| Compound B | 30 | AChE |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Activity

Research on fluorinated aromatic compounds has indicated that they can exhibit significant antimicrobial properties. For example, a related compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess antimicrobial effects due to its structural characteristics .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl and trifluoromethoxy groups is critical in enhancing the lipophilicity and overall biological activity of aromatic compounds. Studies have shown that these substituents can influence binding affinity to target proteins and alter pharmacokinetic profiles .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl groups enhance lipophilicity, making derivatives more effective in biological systems.

Biology

- Biological Activity Investigation: Research has focused on its potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets effectively, potentially leading to new therapeutic agents.

Medicine

- Drug Development: The compound is explored as a precursor for synthesizing drug candidates with improved pharmacokinetic properties. The trifluoromethoxy group can enhance solubility and bioavailability.

Industrial Applications

- Specialty Chemicals Production: It is utilized in producing materials with unique properties, such as high thermal stability and resistance to degradation. These characteristics are crucial for developing advanced materials in various industries.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Properties of Trifluoromethyl Compounds | Investigated various trifluoromethyl-containing compounds for antimicrobial activity | Found that 2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene exhibited significant activity against certain bacterial strains due to its unique electron-withdrawing groups enhancing reactivity with microbial enzymes. |

| Synthesis of Fluorinated Drug Candidates | Explored the synthesis pathways for fluorinated pharmaceuticals | Demonstrated that incorporating this compound into drug scaffolds improved metabolic stability and efficacy in preclinical models. |

| Thermal Stability Analysis | Evaluated the thermal properties of fluorinated compounds | Showed that compounds like this compound maintain stability under high temperatures, making them suitable for industrial applications requiring robust materials. |

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : Compounds with dual -CF₃ groups (e.g., 320-88-7 and 328-75-6) exhibit higher lipophilicity (logP) compared to the target compound, which may enhance membrane permeability but reduce water solubility .

- Positional Isomerism: The placement of -NO₂ at position 2 in the target compound versus position 3 in 6656-49-1 alters resonance effects and steric hindrance, impacting interactions in biological systems .

Functional and Regulatory Differences

- Agrochemical Relevance: Fluodifen (2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene), a structurally related herbicide, shares the -NO₂ and -CF₃ motifs but replaces -OCF₃ with a 4-nitrophenoxy group. This modification confers potent herbicidal activity but led to revoked tolerances due to regulatory concerns . In contrast, the target compound’s -OCF₃ group may reduce environmental persistence compared to fluodifen’s nitroaromatic ether.

Physicochemical Properties (Inferred)

| Property | Target Compound | 320-88-7 (Dual -CF₃) | 154057-13-3 (-CH₃) |

|---|---|---|---|

| Boiling Point (°C) | ~250–280 (estimated) | Higher (due to increased MW) | Lower (reduced polarity) |

| Water Solubility | Low (µg/mL range) | Extremely low | Moderate |

| logP | ~3.5–4.0 | ~4.5–5.0 | ~2.5–3.0 |

Preparation Methods

Halogenation and Chlorination of Aromatic Precursors

The synthesis begins with chlorination of aromatic precursors such as anisole or benzaldehyde derivatives to introduce chlorinated intermediates. For example, anisole can be chlorinated in the presence of radical initiators (e.g., azobisisobutyronitrile) under UV light at 90-100°C with controlled chlorine gas flow to obtain trichloromethoxybenzene intermediates.

Chlorination agents include chlorine gas, sulfuryl chloride, or N-chlorosuccinimide, often catalyzed by phosphorus trichloride or radical initiators.

Solvents used in this step include benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, or dichlorobenzenes to facilitate the reaction and improve yields.

Conversion to Trifluoromethoxy Derivatives

The key trifluoromethoxy group is introduced by fluorination of the chlorinated intermediate using anhydrous hydrogen fluoride (HF) under pressure (30-35 kg/cm²) at 80°C for 4-6 hours in stainless steel autoclaves.

This step converts trichloromethoxybenzene to trifluoromethoxybenzene, releasing hydrochloric acid as a by-product, which is removed by purging with nitrogen gas.

The crude trifluoromethoxybenzene is purified by distillation under atmospheric pressure to isolate the pure product.

Nitration to Introduce the Nitro Group

Nitration of trifluoromethoxybenzene is performed using a nitration mixture of concentrated nitric acid and concentrated sulfuric acid, typically at low temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.

The reaction yields a mixture of isomers, with the para isomer predominating (~90%) over the ortho isomer due to steric and electronic effects.

The nitration is conducted in the presence of chlorinated solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride to enhance solubility and reaction control.

After reaction completion, the mixture is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, filtered, and concentrated to isolate the nitro-substituted trifluoromethoxybenzene.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent can be introduced by nucleophilic aromatic substitution or cross-coupling reactions, often starting from halogenated nitrobenzene derivatives.

One method involves using 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a precursor, which can be synthesized or purchased commercially.

The trifluoromethyl group is often introduced via nucleophilic substitution or by using trifluoromethylating reagents under controlled conditions.

Alternative Trifluoromethoxylation Methods

Recent advances include nucleophilic trifluoromethoxylation of alkyl halides using (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents, offering silver-free and practical approaches.

This method involves reacting alkyl halides with trifluoromethoxylation reagents in the presence of cesium carbonate and N-methylmorpholine N-oxide as oxidant in solvents like DMA at elevated temperatures (70°C).

Detailed Stepwise Preparation Protocol (Based on Patent WO2016125185A2)

| Step | Reactants & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Anisole (150 g), radical initiator (7.5 g), 4-chlorobenzotrifluoride (750 g), chlorine gas (345 g), UV light, 90-100°C, 4-7 hours | Chlorination of anisole under UV irradiation with chlorine gas to form trichloromethoxybenzene intermediate | Crude trichloromethoxybenzene (296 g) |

| 2 | Trichloromethoxybenzene (265 g), anhydrous HF (252 g), 80°C, 4-6 hours, 30-35 kg/cm² pressure | Fluorination of chlorinated intermediate to form trifluoromethoxybenzene | Crude trifluoromethoxybenzene (190 g), purified by distillation |

| 3 | Trifluoromethoxybenzene (118 g), dichloromethane (590 g), nitration mixture (HNO3 58.24 g + H2SO4 174.24 g), 0-35°C, 2-5 hours | Nitration to form 2-nitro-1-(trifluoromethoxy)benzene and isomers | Mixture with ~90% para isomer, isolated by solvent extraction and evaporation |

| 4 | Further substitution or purification steps to introduce trifluoromethyl group and isolate target compound | - | Final product: 2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene |

Research Findings and Yield Data

The nitration step yields a high proportion (~90%) of the para-nitro isomer, which is favorable for further functionalization.

The fluorination step using anhydrous HF is efficient but requires specialized pressure equipment and safety measures due to HF's hazardous nature.

Alternative trifluoromethoxylation methods using trifluoromethoxylation reagents have been developed to avoid hazardous reagents and improve operational simplicity.

Reduction of nitro groups to amines can be achieved using iron and hydrochloric acid, providing a safer and cost-effective alternative to palladium-catalyzed hydrogenation.

Summary Table of Key Preparation Parameters

| Reaction Step | Reagents & Conditions | Temperature (°C) | Time | Solvent | Yield/Notes |

|---|---|---|---|---|---|

| Chlorination | Anisole + Cl2 + radical initiator | 90-100 | 4-7 h | 4-chlorobenzotrifluoride | Crude trichloromethoxybenzene obtained |

| Fluorination | Trichloromethoxybenzene + anhydrous HF | 80 | 4-6 h | None (autoclave) | Pure trifluoromethoxybenzene by distillation |

| Nitration | Trifluoromethoxybenzene + HNO3 + H2SO4 | 0-35 | 2-5 h | DCM | ~90% para-nitro isomer |

| Trifluoromethylation | Various methods (nucleophilic substitution, cross-coupling) | Variable | Variable | DMF, DMA | Dependent on method; recent methods avoid silver |

Q & A

Q. What are the key synthetic routes for preparing 2-nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. One approach starts with halogenated intermediates (e.g., 4-chloro-1-(trifluoromethoxy)benzene, CAS 588-09-0, see ), followed by nitration and trifluoromethylation. Nitration at the ortho position requires careful control of temperature (0–5°C) and nitric acid concentration to avoid over-nitration. Trifluoromethylation via Ullmann coupling or radical pathways may require CuI catalysts or photoredox conditions . Yields depend on steric hindrance from the trifluoromethoxy group; HPLC monitoring (C18 column, acetonitrile/water mobile phase) is recommended for optimization .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine 1H/19F NMR to confirm substitution patterns: the trifluoromethoxy group (-OCF3) shows a singlet near δ -58 ppm in 19F NMR, while the nitro group deshields adjacent protons (δ 8.2–8.5 ppm in 1H NMR). High-resolution mass spectrometry (HRMS) should match the molecular formula C8H3F6NO3 (theoretical [M+H]+: 300.9984). Purity ≥95% can be verified via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The nitro and trifluoromethoxy groups confer sensitivity to light and moisture. Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen). Accelerated stability studies (40°C/75% RH for 4 weeks) indicate <2% degradation when properly sealed. Decomposition products include nitroso derivatives, detectable via TLC (silica gel, hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer : The trifluoromethoxy group (-OCF3) is a strong meta-directing electron-withdrawing group, while the nitro group (-NO2) directs electrophiles to the para position relative to itself. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that nitration at the 2-position is favored due to synergistic effects: the -OCF3 group destabilizes ortho intermediates, and the -NO2 group stabilizes the transition state via resonance. Kinetic isotope effect (KIE) experiments using deuterated analogs can further probe substituent effects .

Q. How does this compound behave in palladium-catalyzed cross-coupling reactions, and what are its limitations?

- Methodological Answer : The trifluoromethoxy group inhibits oxidative addition with Pd(0) catalysts due to its electron-withdrawing nature. Suzuki-Miyaura coupling with aryl boronic acids requires Buchwald-Hartwig conditions (Pd2(dba)3, SPhos ligand, Cs2CO3, 100°C in toluene). Yields for para-substituted products range from 40–60%, while meta coupling is negligible. Side reactions include dehalogenation (if halogenated) or nitro reduction; in situ IR monitoring helps track reaction progress .

Q. What advanced spectroscopic techniques are needed to resolve ambiguities in its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction is definitive but requires high-quality crystals grown via slow evaporation (dichloromethane/hexane). For amorphous samples, dynamic nuclear polarization (DNP)-enhanced solid-state NMR at 18.8 T can resolve fluorine environments. Pair distribution function (PDF) analysis from synchrotron X-ray scattering provides insights into local structure distortions caused by steric clashes between -OCF3 and -CF3 groups .

Q. How can computational modeling predict its reactivity in multi-step synthetic pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. For example, the nitro group’s para carbon has the highest electrophilic Fukui index (f+ ≈ 0.15), making it prone to nucleophilic aromatic substitution. Molecular dynamics (MD) simulations with explicit solvent (e.g., DMSO) model solvation effects on transition states. Machine learning models trained on similar trifluoromethylated aromatics can predict byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.